molecular formula C12H17N3S B11088012 2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

Cat. No.: B11088012
M. Wt: 235.35 g/mol
InChI Key: FOSKZVPFYBOAMF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione is an organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a thione group (a sulfur atom double-bonded to a carbon atom) and a dimethylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and an appropriate base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

    Reaction of 3,4-dimethylphenylhydrazine with carbon disulfide: This step forms an intermediate hydrazinecarbothioamide.

    Cyclization: The intermediate undergoes cyclization in the presence of a base (such as sodium hydroxide) to form the triazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)-1,2,4-triazolidine-3-thione: Lacks the 5,5-dimethyl substitution.

    2-Phenyl-5,5-dimethyl-1,2,4-triazolidine-3-thione: Lacks the 3,4-dimethyl substitution on the phenyl ring.

    2-(3,4-Dimethylphenyl)-1,2,4-triazolidine-3-one: Contains an oxygen atom instead of a sulfur atom in the triazolidine ring.

Uniqueness

2-(3,4-Dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione is unique due to the presence of both the 3,4-dimethylphenyl group and the 5,5-dimethyl substitution on the triazolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C12H17N3S/c1-8-5-6-10(7-9(8)2)15-11(16)13-12(3,4)14-15/h5-7,14H,1-4H3,(H,13,16)

InChI Key

FOSKZVPFYBOAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC(N2)(C)C)C

Origin of Product

United States

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